N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features an imidazo[2,1-b]thiazole ring fused with a phenyl group and a methoxybenzamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[2,1-b]thiazole ring. The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antifungal properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit kinases that play a crucial role in signal transduction pathways, leading to the suppression of cancer cell growth . Additionally, its antifungal and antiviral activities are attributed to its ability to disrupt the integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunomodulatory and anticancer properties.
Ritonavir: A thiazole-containing antiviral drug used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring structure.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide is unique due to its specific combination of an imidazo[2,1-b]thiazole ring with a methoxybenzamide moiety. This structural feature imparts distinct biological activities, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H15N3O2S/c1-24-16-7-5-13(6-8-16)18(23)20-15-4-2-3-14(11-15)17-12-22-9-10-25-19(22)21-17/h2-12H,1H3,(H,20,23) |
InChI Key |
GHGSAIPDAANVPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
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